molecular formula C9H13BrN2OS B13252183 N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide

N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide

Cat. No.: B13252183
M. Wt: 277.18 g/mol
InChI Key: YOCSCCKHDGBIRN-UHFFFAOYSA-N
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Description

N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a chemical compound with the molecular formula C9H13BrN2OS. It is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with ethylenediamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromothiophene moiety can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

N-[2-[(4-bromothiophen-2-yl)methylamino]ethyl]acetamide

InChI

InChI=1S/C9H13BrN2OS/c1-7(13)12-3-2-11-5-9-4-8(10)6-14-9/h4,6,11H,2-3,5H2,1H3,(H,12,13)

InChI Key

YOCSCCKHDGBIRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC(=CS1)Br

Origin of Product

United States

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